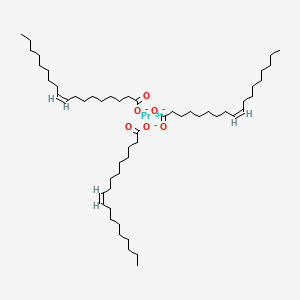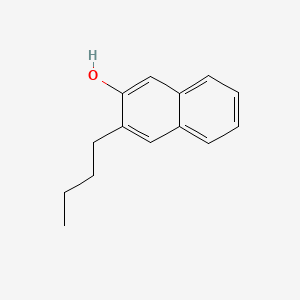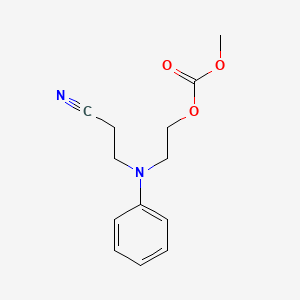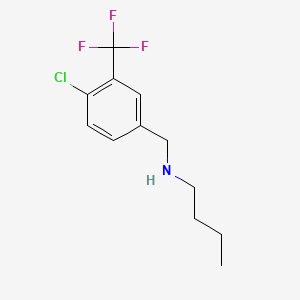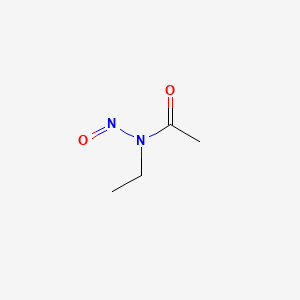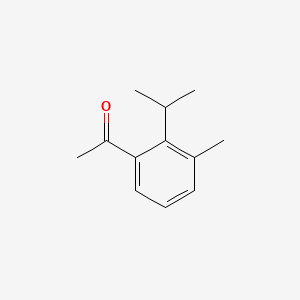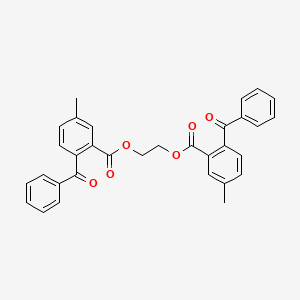
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-one, 1-(4-fluorophenyl)-: Lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.
2-Propen-1-one, 2-(2,4-dichlorophenyl)-: Lacks the fluorophenyl group, which may influence its properties.
Chalcone: The parent compound without any substituents on the phenyl rings.
Uniqueness
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can enhance its biological activity and chemical stability compared to other chalcones.
Eigenschaften
CAS-Nummer |
98617-94-8 |
|---|---|
Molekularformel |
C15H9Cl2FO |
Molekulargewicht |
295.1 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl2FO/c1-9(13-7-4-11(16)8-14(13)17)15(19)10-2-5-12(18)6-3-10/h2-8H,1H2 |
InChI-Schlüssel |
XIPHLJFTBFXVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


